4H,5H-[1,2,3,4]tetrazolo[1,5-a]quinazolin-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H-[1,2,3,4]tetrazolo[1,5-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring, followed by cyclization to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
4H,5H-[1,2,3,4]tetrazolo[1,5-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4H,5H-[1,2,3,4]tetrazolo[1,5-a]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antidepressant, with studies indicating its ability to modulate neurotransmitter levels in the brain.
Biological Studies: It is used in biological studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,5H-[1,2,3,4]tetrazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets in the brain. Studies suggest that the compound modulates the levels of neurotransmitters such as noradrenaline and serotonin, which play a crucial role in mood regulation . The compound’s ability to inhibit monoamine oxidase (MAO) further contributes to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one: This compound has shown significant antidepressant activity and is structurally similar to 4H,5H-[1,2,3,4]tetrazolo[1,5-a]quinazolin-5-one.
5-alkoxy-tetrazolo[1,5-a]quinazolines: These compounds also exhibit antidepressant activity and share a similar core structure.
Uniqueness
This compound stands out due to its specific substitution pattern and the resulting biological activity. Its ability to modulate neurotransmitter levels and inhibit MAO makes it a unique candidate for further research in the field of antidepressants .
Properties
CAS No. |
59342-32-4 |
---|---|
Molecular Formula |
C8H5N5O |
Molecular Weight |
187.2 |
Purity |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.